molecular formula C8H8N2 B1265693 4-Aminophenylacetonitrile CAS No. 3544-25-0

4-Aminophenylacetonitrile

Cat. No. B1265693
CAS RN: 3544-25-0
M. Wt: 132.16 g/mol
InChI Key: YCWRFIYBUQBHJI-UHFFFAOYSA-N
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Description

4-Aminophenylacetonitrile (4-APAN) is an organic compound with a chemical formula of C8H9N. It is a white crystalline solid with a melting point of 93-95°C and a boiling point of 215-217°C. 4-APAN is a member of the acetonitrile family and is widely used in the synthesis of a variety of compounds, such as amides, esters, and amines. It is also used as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Electrochemical Studies

4-Aminophenylacetonitrile has been investigated in electrochemical studies. Saber, Farsang, and Ladányi (1972) conducted a study on the electrochemical oxidation of diphenylamine derivatives, including 4-aminodiphenylamine, in acetonitrile. Their research utilized techniques such as voltammetry, controlled potential electrolysis, and cyclic voltammetry, providing insights into the electrochemical behavior of these compounds (Saber, Farsang, & Ladányi, 1972).

Bioprocess Development

In 2019, Thakur et al. explored the use of this compound in bioprocess development. They developed a process for synthesizing 4-aminophenylacetic acid from this compound using the nitrilase activity of Alcaligenes faecalis. This study highlights the potential of this compound in industrial enzyme applications and biotransformation processes (Thakur et al., 2019).

Synthesis and Characterization

Research conducted by Ahagh et al. in 2019 examined the synthesis and characterization of benzochromene derivatives, including 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, from reactions involving arylaldehyde, malononitrile, and 2-naphthol. Their findings contribute to the understanding of the synthetic pathways and potential applications of such compounds in areas like chemotherapy (Ahagh et al., 2019).

Peptide Mimics

Catherine S. Temple and colleagues (1998) investigated 4-Aminophenylacetic acid (4-APAA), a derivative of this compound, as a peptide mimic. Their study showed that 4-APAA interacts with a proton-coupled oligopeptide transporter, demonstrating its potential as a substrate in biomedical research (Temple et al., 1998).

Spectroscopic Studies

Schwarz et al. (2003) conducted voltammetric and spectroelectrochemical studies on 4-aminophenol, a related compound to this compound, at gold electrodes in aqueous and organic media. Their work contributes to the understanding of the electrochemical and spectroscopic properties of such compounds (Schwarz et al., 2003).

Safety and Hazards

When handling 4-Aminophenylacetonitrile, it is advised to avoid eating, drinking, or smoking. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 4-Aminobenzyl cyanide, also known as 2-(4-aminophenyl)acetonitrile or 4-Aminophenylacetonitrile, is the mitochondrial electron transport chain within cells . Specifically, it binds to the a3 portion (complex IV) of cytochrome oxidase .

Mode of Action

4-Aminobenzyl cyanide interacts with its target by binding to the iron within the cytochrome oxidase protein . This binding inhibits the enzyme, preventing cells from using oxygen . This action essentially causes a form of cellular asphyxiation .

Biochemical Pathways

The primary biochemical pathway affected by 4-Aminobenzyl cyanide is the electron transport chain in the mitochondria of eukaryotic cells . By inhibiting cytochrome c oxidase, the compound disrupts the chain, preventing the production of ATP and leading to cell death .

Pharmacokinetics

Cyanide compounds are generally known to be easily absorbed by the mucous membrane of the respiratory tract, through the skin, and the gastrointestinal tract

Result of Action

The result of 4-Aminobenzyl cyanide’s action is the inhibition of ATP production, leading to cellular asphyxiation and rapid cell death . This is due to the compound’s interference with the cell’s ability to use oxygen .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminobenzyl cyanide. For instance, the presence of other chemicals, pH levels, and temperature can affect the compound’s reactivity and stability . Additionally, the compound’s toxicity can be influenced by the presence of certain enzymes in the body that can convert cyanide into less toxic compounds .

Biochemical Analysis

Biochemical Properties

4-Aminophenylacetonitrile plays a significant role in biochemical reactions, particularly in the synthesis of 4-aminophenylacetic acid. This transformation is catalyzed by the enzyme nitrilase, which hydrolyzes this compound to produce 4-aminophenylacetic acid . The enzyme nitrilase exhibits high specificity and efficiency in this reaction, making it a valuable biocatalyst for industrial applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis product, 4-aminophenylacetic acid, has been reported to possess tuberculostatic activity and is used as a precursor in the synthesis of drugs for rheumatoid arthritis . These effects highlight the compound’s potential in therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme nitrilase. The enzyme binds to the nitrile group of this compound, facilitating its hydrolysis to 4-aminophenylacetic acid. This reaction is highly specific and occurs under mild conditions, making it an efficient process for producing the desired product .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied. The compound is stable under optimal conditions, with maximum enzyme activity observed at a pH of 7 and a temperature of 45°C . Over time, the enzyme-catalyzed reaction maintains its efficiency, ensuring consistent production of 4-aminophenylacetic acid.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models are limited. It is known that the compound’s hydrolysis product, 4-aminophenylacetic acid, exhibits biological activity at specific concentrations. High doses of the compound may lead to toxic effects, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the production of 4-aminophenylacetic acid. The enzyme nitrilase catalyzes the hydrolysis of the nitrile group, resulting in the formation of the corresponding acid. This pathway is crucial for the synthesis of compounds with therapeutic potential .

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. It is likely that the compound, or its hydrolysis product, localizes to specific cellular compartments where it interacts with target biomolecules. Understanding its subcellular distribution could provide insights into its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-(4-aminophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRFIYBUQBHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188923
Record name 4-Aminophenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3544-25-0
Record name 4-Aminobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3544-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylacetonitrile
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Record name 4-Aminophenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminophenylacetonitrile
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Synthesis routes and methods

Procedure details

Under nitrogen, 11.5 g (12.7 mmol) lithium cobalt (I) phthalocyanine×4.5 THF and 324 mg (2 mmol) p-nitrobenzyl cyanide are agitated in 60 ml methanol for 62 hours at 20° C. The green reaction mixture is mixed with 10 ml water; then CO2 and air are passed into it for 5 min., and the blue precipitate is centrifuged which is washed out with ethanol. The centrifugate collected is concentrated, and the residue separated into water and ether. After compression of the ether phase, which is dried via sodium sulfate, 250 mg (95%) p-amino benzyl cyanide is obtained.
[Compound]
Name
lithium cobalt (I) phthalocyanine
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2-(4-Aminophenyl)acetonitrile in organic synthesis?

A1: 2-(4-Aminophenyl)acetonitrile serves as a valuable building block for synthesizing diverse chemical compounds. For instance, it acts as a starting material for creating aryl-substituted pteridines [], which exhibit antitumor activity. Additionally, it plays a crucial role in the synthesis of Mirabegron [], a medication used to treat overactive bladder.

Q2: Can you describe an efficient method for synthesizing Schiff bases using 2-(4-Aminophenyl)acetonitrile?

A2: Yes, a recently reported method utilizes 3,5-difluoroarylboronic acid as a catalyst to facilitate the reaction between 2-(4-Aminophenyl)acetonitrile and various aromatic aldehydes []. This reaction proceeds efficiently at room temperature, yielding Schiff bases within 2 hours.

Q3: What analytical techniques are commonly employed to characterize and quantify 2-(4-Aminophenyl)acetonitrile and its derivatives?

A4: Standard characterization techniques include elemental analysis (EA), infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (1HNMR), and mass spectrometry (MS) []. These methods provide valuable information about the elemental composition, functional groups, structure, and molecular weight of the compound and its derivatives.

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